molecular formula C8H14ClN3O B1379080 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride CAS No. 1426291-14-6

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379080
CAS No.: 1426291-14-6
M. Wt: 203.67 g/mol
InChI Key: RGVXUGFNCOJOHY-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C8H14ClN3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to targets .

Comparison with Similar Compounds

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride can be compared with other oxadiazole derivatives, such as:

The unique combination of the azetidine ring and isopropyl group in this compound distinguishes it from these similar compounds, potentially offering different biological activities and applications.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-5(2)7-10-8(12-11-7)6-3-9-4-6;/h5-6,9H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVXUGFNCOJOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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